
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of two methoxycarbonyl groups attached to the 2 and 4 positions of the pyridine ring, and a methyl group attached to the nitrogen atom of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium typically involves the reaction of 2,4-dimethoxycarbonylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert it into the corresponding pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridinium N-oxides, reduced pyridine derivatives, and various substituted pyridinium salts .
Aplicaciones Científicas De Investigación
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, while the pyridinium ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Bis(methoxycarbonyl)pyridine
- 1-Methylpyridinium
- 2,4-Dimethoxycarbonylpyridine
Uniqueness
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is unique due to the presence of both methoxycarbonyl groups and a methyl group on the pyridinium ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
65878-79-7 |
|---|---|
Fórmula molecular |
C10H12NO4+ |
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
dimethyl 1-methylpyridin-1-ium-2,4-dicarboxylate |
InChI |
InChI=1S/C10H12NO4/c1-11-5-4-7(9(12)14-2)6-8(11)10(13)15-3/h4-6H,1-3H3/q+1 |
Clave InChI |
ULFVWXAQAGXSHN-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C(C=C(C=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)

![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)


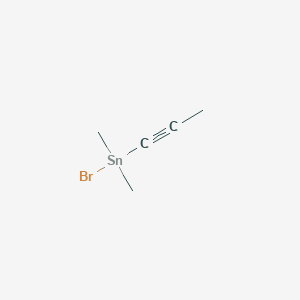
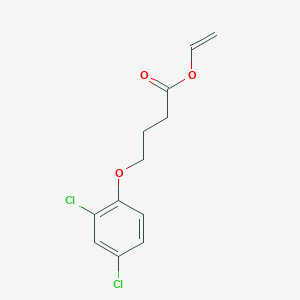
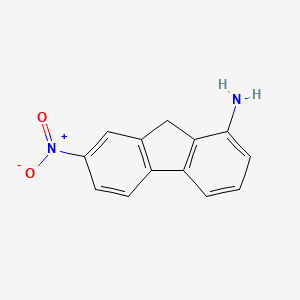
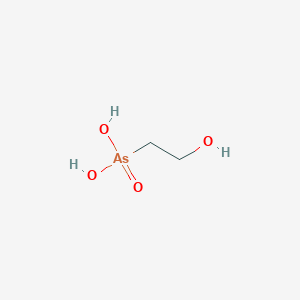
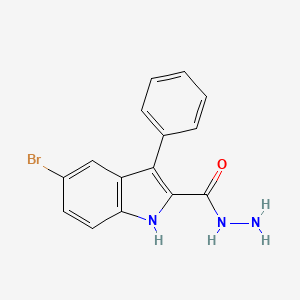
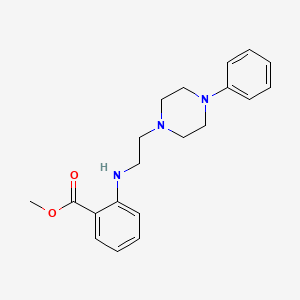
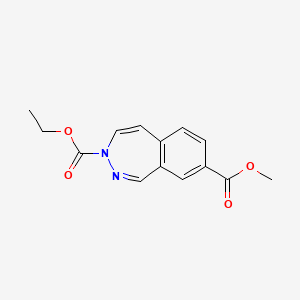
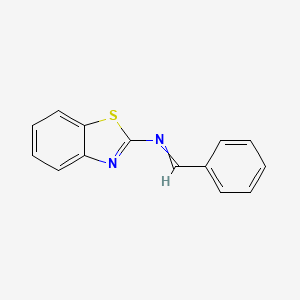
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
